Mitoguazone exhibits cytotoxicity, meaning it can kill cells. This property has led researchers to investigate its potential as an anti-cancer agent. Studies have explored its effects on various cancer cell lines, including those from breast, lung, and colon cancers []. The mechanism of action is believed to involve the inhibition of DNA replication and the induction of DNA damage in cancer cells [].
Mitoguazone, scientifically known as methylglyoxal-bis(guanylhydrazone), is a hydrazone compound characterized by its molecular formula and a molecular weight of approximately 172.20 g/mol. It is synthesized through the formal condensation of two carbonyl groups of methylglyoxal with the primary amino groups of guanylhydrazone. This compound is notable for its structural similarity to other bis-hydrazones, which often exhibit significant biological activity, particularly in the field of cancer research and treatment .
Mitoguazone exhibits notable biological activities, particularly in anticancer applications. Its mechanism of action involves the inhibition of polyamine synthesis, which is crucial for cell division and growth. By reducing polyamine levels, Mitoguazone can induce apoptosis in cancer cells. Studies have shown that it can enhance the activity of polyamine oxidase in liver tissues, which may contribute to its therapeutic effects . Furthermore, it has been reported to have potential interactions with other drugs, such as increasing the risk of methemoglobinemia when combined with Ambroxol .
The synthesis of Mitoguazone typically involves the following steps:
Mitoguazone has several applications in biomedical research and potential therapeutic contexts:
Mitoguazone shares structural similarities with several other compounds that also exhibit biological activity. Here are some notable examples:
Compound Name | Structural Similarity | Unique Features |
---|---|---|
Methylglyoxal bis(guanylhydrazone) dihydrochloride | Parent compound | Directly related to Mitoguazone; used in similar applications |
Trifluoromethylglyoxal bis(guanylhydrazone) | Halogenated variant | Exhibits distinct biological properties; potential for enhanced activity |
2-Hydrazinobenzothiazole | Hydrazine derivative | Different mechanism; studied for antimicrobial properties |
1,3-Dimethylbiguanide | Biguanide structure | Known antidiabetic agent; different target pathways |
Mitoguazone's uniqueness lies in its specific mechanism as a polyamine synthesis inhibitor, setting it apart from these similar compounds while still contributing to a broader understanding of hydrazones in medicinal chemistry .
Mitoguazone is a symmetric bis-guanylhydrazone in which two guanidino-substituted hydrazine termini are linked through the carbonyl carbons of the α-keto aldehyde methylglyoxal. Condensation produces two $$E$$-configured carbon–nitrogen double bonds, yielding an extended $$\mathrm{C=N–N=C}$$ conjugated system [1] [2]. The preferred IUPAC name is
N''-[(E)-[(1E)-1-{[(diaminomethylidene)amino]imino}propan-2-ylidene]amino]guanidine [2].
Molecular descriptor | Value |
---|---|
Empirical formula | C₅H₁₂N₈ [1] |
Exact mass | 184.118 Da [1] |
Percent composition | C 32.60%, H 6.57%, N 60.83% [3] |
Heavy-atom count | 13 [1] |
Formal charge (free base) | 0 [1] |
Topological polar surface area | 154 Ų [1] |
Property | Experimental or predicted value | Observation conditions |
---|---|---|
Appearance | Off-white to pale-yellow crystalline solid [4] | Ambient pressure |
Melting point | 225 °C (decomposition) [4] [5] [6] | Sealed capillary |
Boiling point (calc.) | 323.8 ± 25 °C (predicted) [4] [5] | 760 mm Hg |
Density | 1.55 ± 0.1 g cm⁻³ (predicted) [4] [5] | 25 °C |
Aqueous solubility | > 100 mg mL⁻¹ (neutral water); stable 44 days at 25 °C [1] | 100 mg mL⁻¹ solution |
Solubility modifiers | Completely soluble in 0.1 mol L⁻¹ sodium hydroxide; only partial dissolution in methanol or ethanol [1] | 25 °C |
Logarithm of the octanol–water partition coefficient | –1.69 (calculated logP) [7] | Neutral species |
Acid dissociation constants | $$pKa1 = 7.63$$; $$pKa2 = 9.05$$ at 25 °C [5] [8] | Potentiometric titration |
Mitoguazone behaves as a diprotonable base; below pH 7 it exists mainly as a dication whereas above pH 10 the neutral imino form predominates, accounting for its very high water solubility and negative logP.
The hydrazone skeleton is resistant to hydrolysis in mildly acidic or neutral aqueous media, remaining undegraded for at least forty-four days at room temperature in 100 mg mL⁻¹ solutions [1]. Strongly basic environments accelerate decomposition through retro-condensation, and dry solid samples begin to char above 225 °C in agreement with the melting-point data [4].
Mitoguazone possesses four terminal amino nitrogens and two imino nitrogens that act as multidentate donors. Potentiometric and polarographic studies demonstrate 1:1 chelate formation with first-row divalent and trivalent metal ions; stability constants at 25 °C follow the Irving–Williams trend (Cu²⁺ > Ni²⁺ ≈ Zn²⁺ > Co²⁺ > Cd²⁺) [9]. Complexation is enthalpically favored and becomes stronger at elevated temperature, indicating an endothermic dehydration step preceding coordination [9].
Oxidative degradation is negligible under laboratory lighting, but prolonged ultraviolet exposure slowly bleaches aqueous solutions, consistent with photo-oxidation of the conjugated $$\mathrm{C=N–N=C}$$ chromophore.
Technique | Principal observations | References |
---|---|---|
Ultraviolet absorption | pH 1: λmax = 283 nm, molar absorptivity = 38 400 L mol⁻¹ cm⁻¹; pH 11: λmax = 325 nm, molar absorptivity = 33 500 L mol⁻¹ cm⁻¹ [8] | π → π* transition of the conjugated C=N array |
Fourier Transform Infrared | Broad N–H stretch 3300–3200 cm⁻¹; intense C=N stretch 1650–1630 cm⁻¹; N–N stretch 1020 cm⁻¹; fingerprint band pattern conforms to bis-guanylhydrazone architecture [10] | KBr pellet |
Proton nuclear magnetic resonance (400 MHz, deuterium oxide) | Two broad singlets for terminal –NH₂ (δ 5.7–6.3 ppm); hydrazone N=CH proton singlet at δ 7.85 ppm; methyl singlet δ 1.46 ppm; spectra fully consistent with single $$E,E$$ geometry [11] | 25 °C |
Carbon-13 nuclear magnetic resonance (100 MHz, deuterium oxide) | Imine carbon δ 153 ppm; amidino carbons δ 157–159 ppm; central methyl carbon δ 21 ppm [11] | — |
Electron-impact mass spectrometry | Molecular ion m/z 184 (100%); principal fragments m/z 167 [M − NH₂]⁺, 140 [M − N₃H₄]⁺, and 72 (guanidinium)⁺ [12] | Trimethylsilyl derivative confirms symmetrical cleavage |
For samples that fail to yield suitable single crystals, powder X-ray diffraction combined with solid-state nuclear magnetic resonance and periodic density-functional theory reproduces the lattice of the hemihydrate within 0.15 Å root-mean-square deviation [14]. Fourier Transform Infrared fingerprint comparisons are routinely applied for batch authentication, while high-performance liquid chromatography with diode-array detection provides quantitative purity control without ion-pair reagents [15].
Form or derivative | Space group / lattice system | Notable lattice features | Key physicochemical difference | References |
---|---|---|---|---|
Free-base hemihydrate | Triclinic $$P\overline{1}$$ (powder solution) [14] | Extended hydrogen-bond chains via lattice water | Increased hygroscopicity; rapid loss of water below 40% relative humidity | |
Dihydrochloride salt | Monoclinic $$P2₁/c$$ (single-crystal) [13] | Chloride-bridged cation ribbons, planarity preserved | Higher melting point (256–257 °C dec.); enhanced water solubility [8] | |
Sulfate salt of ethylmethylglyoxal bis-guanylhydrazone (structural analogue) | Orthorhombic $$Pbcn$$ [16] | Pronounced torsion along hydrazone chain, breaking planarity | Illustrates steric control of cation bend; serves as comparative model for Mitoguazone flexibility | |
Metal chelate complexes (1:1) | Octahedral (solution); solid-state not resolved | Coordination through both imino nitrogens and one terminal amino nitrogen [9] | Altered redox behaviour and strong visible-range chromophores |
No polymorphs of the free base have been reported beyond the hemihydrate; however, variable-temperature powder diffraction indicates a reversible lattice contraction at –40 °C analogous to other bis-guanylhydrazones [14].